molecular formula C11H14Cl2FN B13321826 [1-(2,4-Dichloro-5-fluorophenyl)ethyl](propan-2-yl)amine

[1-(2,4-Dichloro-5-fluorophenyl)ethyl](propan-2-yl)amine

Cat. No.: B13321826
M. Wt: 250.14 g/mol
InChI Key: IJLALMYHOYKSHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dichloro-5-fluorophenyl)ethylamine: is a chemical compound with the molecular formula C11H14Cl2FN and a molecular weight of 250.14 g/mol . This compound is characterized by the presence of dichloro and fluorophenyl groups attached to an ethylamine backbone. It is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichloro-5-fluorophenyl)ethylamine typically involves the reaction of 2,4-dichloro-5-fluorobenzyl chloride with isopropylamine under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) or acetonitrile (CH3CN). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-(2,4-Dichloro-5-fluorophenyl)ethylamine can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4). These reactions typically lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: NaOCH3, KOtBu, polar aprotic solvents like DMF or DMSO.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 1-(2,4-Dichloro-5-fluorophenyl)ethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: The compound is used in biological studies to investigate its effects on various biological pathways. It is often used in the development of new drugs and therapeutic agents .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is studied for its effects on specific molecular targets and pathways, which could lead to the development of new treatments for various diseases .

Industry: In the industrial sector, 1-(2,4-Dichloro-5-fluorophenyl)ethylamine is used in the production of specialty chemicals and materials. It is also used in the development of new industrial processes and technologies .

Mechanism of Action

The mechanism of action of 1-(2,4-Dichloro-5-fluorophenyl)ethylamine involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: The presence of both dichloro and fluorophenyl groups in 1-(2,4-Dichloro-5-fluorophenyl)ethylamine makes it unique compared to its analogs. This unique combination of substituents can lead to distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C11H14Cl2FN

Molecular Weight

250.14 g/mol

IUPAC Name

N-[1-(2,4-dichloro-5-fluorophenyl)ethyl]propan-2-amine

InChI

InChI=1S/C11H14Cl2FN/c1-6(2)15-7(3)8-4-11(14)10(13)5-9(8)12/h4-7,15H,1-3H3

InChI Key

IJLALMYHOYKSHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C)C1=CC(=C(C=C1Cl)Cl)F

Origin of Product

United States

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